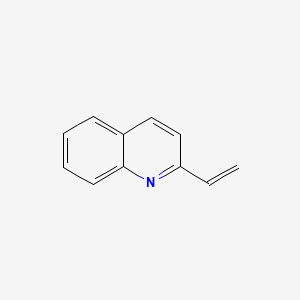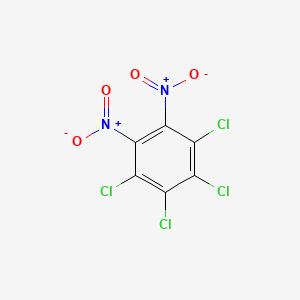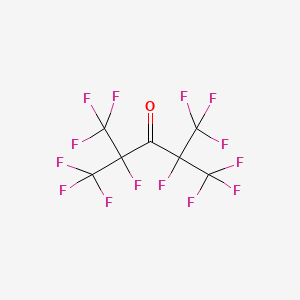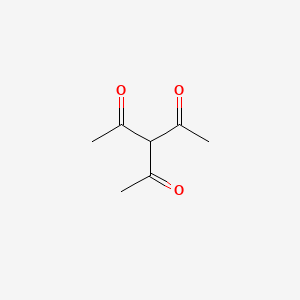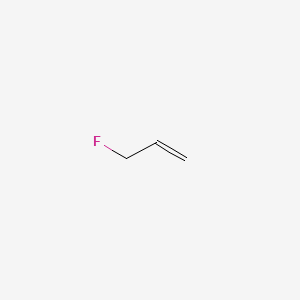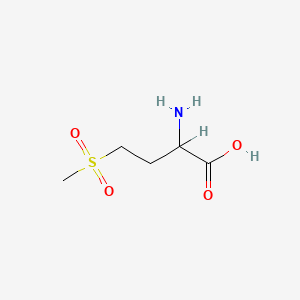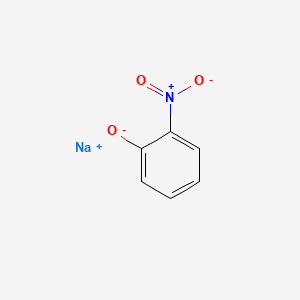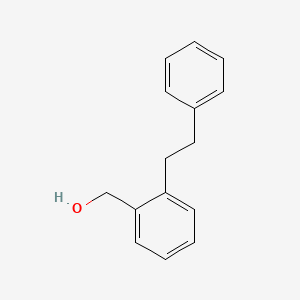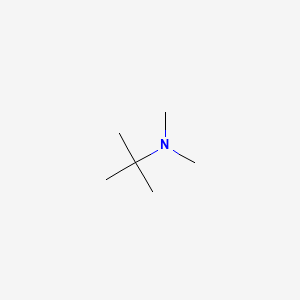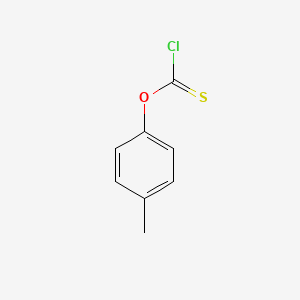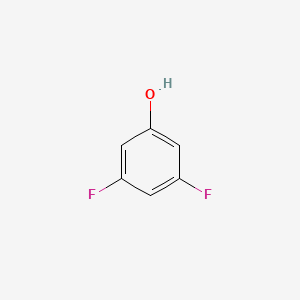
3,5-Difluorophenol
描述
3,5-二氟苯酚是一种有机化合物,化学式为C6H4F2O。它是苯酚的衍生物,苯环上的两个氢原子被位于3和5位的氟原子取代。 该化合物以其独特的化学性质而闻名,并在各种工业和研究应用中得到应用 .
作用机制
3,5-二氟苯酚的作用机制涉及它与各种分子靶标的相互作用。氟原子的存在增强了其反应性和稳定性,使其能够参与不同的生化途径。 它可以抑制或激活特定的酶,从而导致各种生物效应 .
类似化合物:
- 2,4-二氟苯酚
- 2,6-二氟苯酚
- 3,4-二氟苯酚
- 4-氟苯酚
比较: 3,5-二氟苯酚由于氟原子的特定位置而独一无二,这影响了其化学反应性和物理性质。 与其他二氟苯酚相比,它可能表现出不同的反应模式和生物活性,使其成为特定应用的宝贵化合物 .
生化分析
Biochemical Properties
3,5-Difluorophenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known for their ability to interact with various enzymes and proteins. This compound can act as a substrate or inhibitor for certain enzymes, influencing their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions can vary, leading to either the activation or inhibition of enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. In in vitro and in vivo studies, the temporal effects of this compound can be observed by monitoring changes in cellular responses over time. For example, prolonged exposure to this compound may result in adaptive responses, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can induce toxicity. In animal studies, threshold effects are often observed, where a certain dosage level must be reached before significant biological effects occur. High doses of this compound can lead to toxic effects, such as liver damage, oxidative stress, and disruption of normal metabolic processes. These effects are dose-dependent and can vary between different animal species .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic pathways of this compound can influence its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may be transported by organic anion transporters or bind to plasma proteins, affecting its bioavailability and distribution. The localization and accumulation of this compound within specific tissues can influence its biological effects and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. For instance, the presence of specific amino acid sequences or chemical modifications can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action .
准备方法
合成路线和反应条件: 合成 3,5-二氟苯酚的一种常见方法是将 3,4,5-三氟甲基苯胺重氮化,然后水解。 该过程包括以下步骤 :
重氮化: 将 3,4,5-三氟甲基苯胺逐滴加入 50% 硫酸溶液中。
反应: 然后将混合物与 50% 次磷酸溶液和催化剂反应。
水解: 将重氮盐溶液逐滴加入并搅拌。
分离和纯化: 通过精馏提取和纯化产物。
另一种方法包括从 3,5-二氟溴苯合成 3,5-二氟苯基硼酸,然后氧化得到 3,5-二氟苯酚 .
工业生产方法: 3,5-二氟苯酚的工业生产通常遵循类似的合成路线,但规模更大。 该工艺针对更高的产量和成本效益进行了优化,使其适合大规模生产 .
化学反应分析
反应类型: 3,5-二氟苯酚会发生各种化学反应,包括:
取代反应: 氟原子可以在适当条件下被其他官能团取代。
氧化和还原: 羟基可以被氧化或还原形成不同的衍生物。
偶联反应: 它可以参与偶联反应形成更复杂的分子。
常用试剂和条件:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 钯、铂。
主要产物: 这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化会导致醌的形成,而取代反应会导致各种取代苯酚的形成 .
科学研究应用
3,5-二氟苯酚在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性及其与酶的相互作用。
医药: 研究其在药物开发中的潜在用途,尤其是在合成含氟官能团的药物方面。
工业: 用于生产染料、塑料和橡胶添加剂
相似化合物的比较
- 2,4-Difluorophenol
- 2,6-Difluorophenol
- 3,4-Difluorophenol
- 4-Fluorophenol
Comparison: 3,5-Difluorophenol is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorophenols, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
属性
IUPAC Name |
3,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSSBIMVTMYKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181596 | |
| Record name | Phenol, 3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-34-0 | |
| Record name | 3,5-Difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




